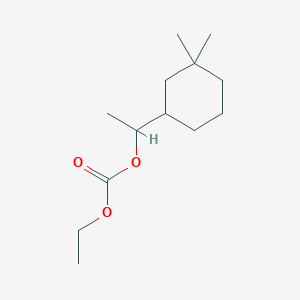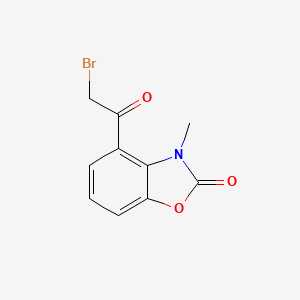
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is a synthetic organic compound that belongs to the class of benzoxazolones. This compound is characterized by the presence of a bromoacetyl group at the 4-position and a methyl group at the 3-position of the benzoxazolone ring. Benzoxazolones are known for their diverse biological activities and are used in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- typically involves the bromination of 3-methyl-2(3H)-benzoxazolone followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial synthesis more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazolones, heterocyclic compounds, and functionalized derivatives that can be used in further chemical transformations .
Applications De Recherche Scientifique
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but with a coumarin ring instead of a benzoxazolone ring.
4-(Bromoacetyl)-2H-chromen-2-one: Another similar compound with a chromenone ring.
3-(Bromoacetyl)-2H-chromen-2-one: Differing by the position of the bromoacetyl group.
Uniqueness
2(3H)-Benzoxazolone, 4-(bromoacetyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromoacetyl and methyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
668275-88-5 |
|---|---|
Formule moléculaire |
C10H8BrNO3 |
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
4-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrNO3/c1-12-9-6(7(13)5-11)3-2-4-8(9)15-10(12)14/h2-4H,5H2,1H3 |
Clé InChI |
QWAXMGDBCUGMMO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2OC1=O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


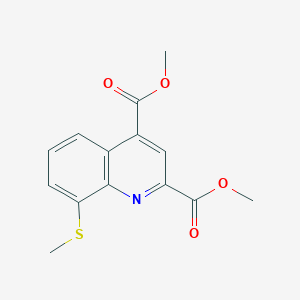
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

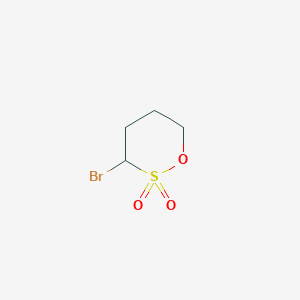
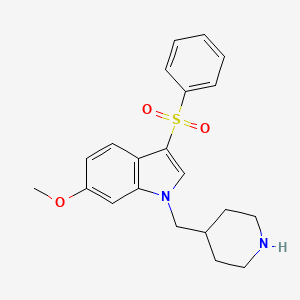
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
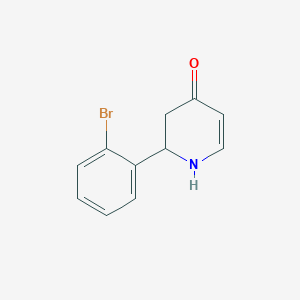
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
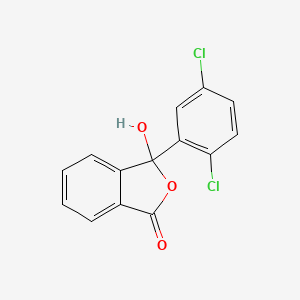
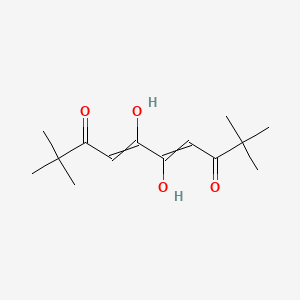
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
